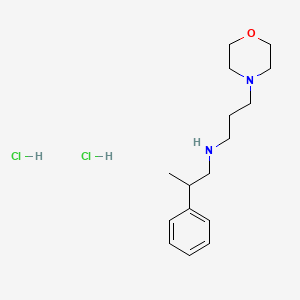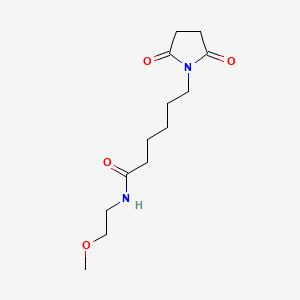
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide, commonly known as DMTB, is a synthetic compound that belongs to the class of herbicides known as aryloxyphenoxypropionate. DMTB is a selective herbicide that is used to control weeds in various crops, including rice, wheat, and maize. In recent years, DMTB has gained attention in the scientific community due to its potential as a research tool in various fields.
Mecanismo De Acción
DMTB works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the biosynthesis of fatty acids in plants. By inhibiting ACCase, DMTB interferes with the production of lipids, which are essential for plant growth and development. This leads to the death of the weed species that are sensitive to DMTB.
Biochemical and Physiological Effects:
DMTB has been shown to have several biochemical and physiological effects on plants. Studies have shown that DMTB inhibits the activity of ACCase in the chloroplasts of plant cells, leading to a decrease in the production of fatty acids and a disruption of the photosynthetic process. This leads to a decrease in the production of ATP and an increase in the production of reactive oxygen species, which can cause oxidative stress and damage to plant cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTB has several advantages as a research tool, including its selectivity for certain weed species, its ability to inhibit the activity of ACCase, and its relatively low toxicity to humans and animals. However, DMTB also has several limitations, including its potential for environmental contamination, its limited effectiveness against certain weed species, and its potential for the development of herbicide resistance in weed populations.
Direcciones Futuras
There are several future directions for research on DMTB, including the development of new synthesis methods, the study of its effects on non-target organisms, and the exploration of its potential as a tool in the study of lipid metabolism and plant physiology. Additionally, research is needed to better understand the mechanisms of herbicide resistance in weed populations and to develop new strategies for weed control that are more sustainable and environmentally friendly.
Aplicaciones Científicas De Investigación
DMTB has been used in various scientific research applications, including in the study of plant physiology, weed control, and herbicide resistance. DMTB has been shown to selectively inhibit the growth of certain weed species by interfering with the biosynthesis of fatty acids in the plant. This makes DMTB a useful tool in the study of plant physiology and weed control.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-9-10(2)22-15(18-9)19-14(20)4-3-7-21-13-6-5-11(16)8-12(13)17/h5-6,8H,3-4,7H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRIRWNPRXHLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4690434.png)
![1-ethyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690435.png)

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4690453.png)
![3-bromo-5-(5-bromo-2-furyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4690456.png)

![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4690469.png)
![3,5-bis(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4690473.png)


![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4690496.png)
![N-[4-(4-pyridinylmethyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4690514.png)

![5-bromo-2-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4690537.png)